molecular formula C5H7BrO B13508385 5-Bromopent-4-YN-1-OL CAS No. 55501-48-9

5-Bromopent-4-YN-1-OL

Cat. No.: B13508385
CAS No.: 55501-48-9
M. Wt: 163.01 g/mol
InChI Key: JSBHKLPMLZCHNT-UHFFFAOYSA-N
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Description

5-Bromopent-4-YN-1-OL: is an organic compound with the molecular formula C5H7BrO It is a brominated alkyne alcohol, characterized by the presence of a bromine atom attached to a pentynyl chain with a hydroxyl group at one end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopent-4-YN-1-OL typically involves the bromination of pent-4-yn-1-ol. One common method is the addition of bromine to the triple bond of pent-4-yn-1-ol in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety due to the minimized handling of hazardous reagents. The use of flow reactors also enhances the efficiency of the bromination process by ensuring consistent mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions: 5-Bromopent-4-YN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to form a saturated or partially saturated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed:

    Oxidation: Formation of 5-bromopent-4-ynal.

    Reduction: Formation of 5-bromopent-4-en-1-ol or 5-bromopentanol.

    Substitution: Formation of 5-azidopent-4-yn-1-ol or 5-thiopent-4-yn-1-ol.

Scientific Research Applications

Chemistry: 5-Bromopent-4-YN-1-OL is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms. Its ability to undergo nucleophilic substitution makes it useful for labeling and tracking biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. Its bromine atom can form covalent bonds with active site residues, leading to irreversible inhibition of target enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromopent-4-YN-1-OL involves its reactivity with nucleophiles. The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions. In biological systems, the compound can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

    5-Chloropent-4-YN-1-OL: Similar structure but with a chlorine atom instead of bromine.

    5-Iodopent-4-YN-1-OL: Similar structure but with an iodine atom instead of bromine.

    Pent-4-YN-1-OL: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness: 5-Bromopent-4-YN-1-OL is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in biological and medicinal research.

Properties

IUPAC Name

5-bromopent-4-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-4-2-1-3-5-7/h7H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBHKLPMLZCHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#CBr)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530114
Record name 5-Bromopent-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55501-48-9
Record name 5-Bromopent-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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